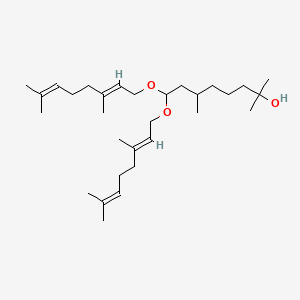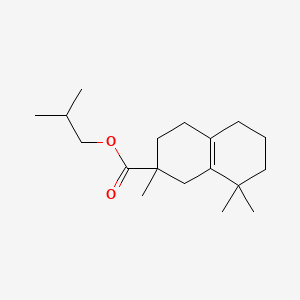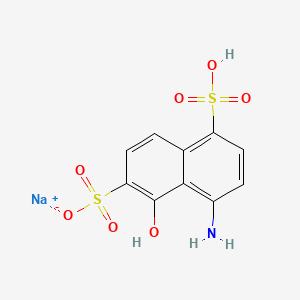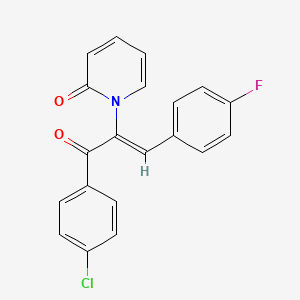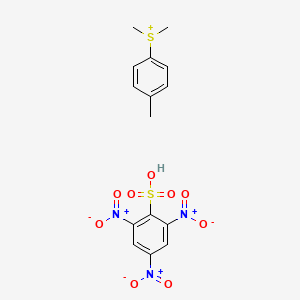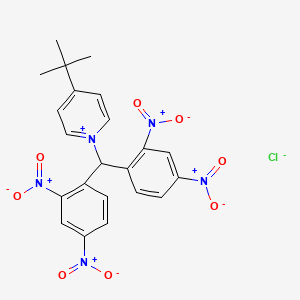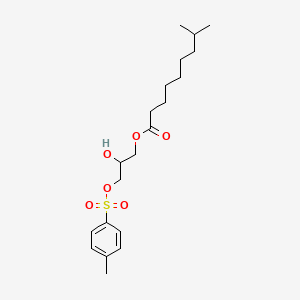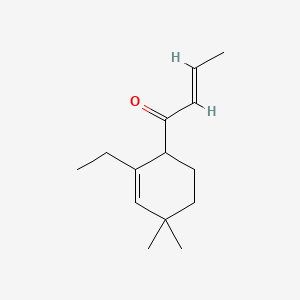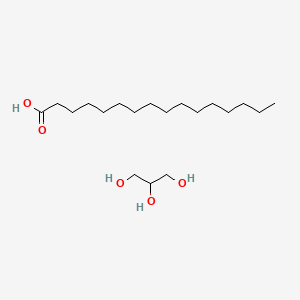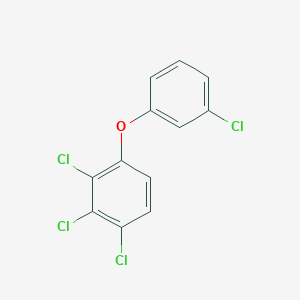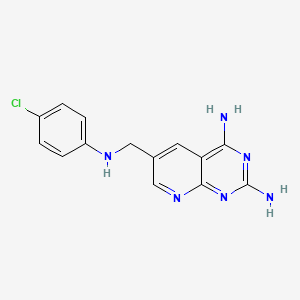
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the pyridopyrimidine family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- typically involves multi-step reactions. One common method includes the reductive condensation of 6-cyano-5-methyl-pyrido(2,3-d)pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney nickel and acetic acid. This intermediate is then methylated at the N10 position using formaldehyde and sodium cyanoborohydride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- has a broad spectrum of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- involves its interaction with specific molecular targets. It acts as an ATP-competitive inhibitor, binding to the active sites of enzymes such as PI3Kδ. This inhibition disrupts key signaling pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Palbociclib: A breast cancer drug with a pyridopyrimidine core.
Dilmapimod: Investigated for its potential against rheumatoid arthritis.
Uniqueness
Pyrido(2,3-d)pyrimidine-2,4-diamine, 6-(((4-chlorophenyl)amino)methyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and therapeutic potential. Its ability to selectively inhibit PI3Kδ makes it a promising candidate for targeted therapies .
Properties
CAS No. |
174655-07-3 |
|---|---|
Molecular Formula |
C14H13ClN6 |
Molecular Weight |
300.74 g/mol |
IUPAC Name |
6-[(4-chloroanilino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H13ClN6/c15-9-1-3-10(4-2-9)18-6-8-5-11-12(16)20-14(17)21-13(11)19-7-8/h1-5,7,18H,6H2,(H4,16,17,19,20,21) |
InChI Key |
LBAODZYBBOYEOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC2=CC3=C(N=C(N=C3N=C2)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


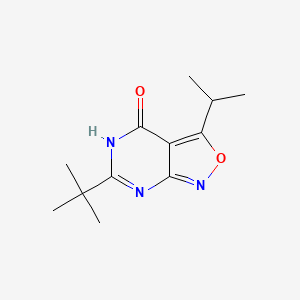
![1-[3-[Bicyclo[2.2.1]hept-5-EN-2-YL]-3-oxopropyl]piperidinium hydrogen oxalate](/img/structure/B15179829.png)
